Cas no 793680-91-8 (1-{4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carbonyl}-4-(2-phenylethenesulfonyl)piperazine)

1-{4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carbonyl}-4-(2-phenylethenesulfonyl)piperazine structure
793680-91-8 structure
Product Name:1-{4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carbonyl}-4-(2-phenylethenesulfonyl)piperazine
CAS No:793680-91-8
MF:C22H26N2O3S2
MW:430.583443164825
CID:6369865
PubChem ID:2555448
Update Time:2025-10-17

1-{4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carbonyl}-4-(2-phenylethenesulfonyl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-{4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carbonyl}-4-(2-phenylethenesulfonyl)piperazine
    • Z29529148
    • 793680-91-8
    • EN300-26616362
    • Inchi: 1S/C22H26N2O3S2/c25-22(21-17-19-9-5-2-6-10-20(19)28-21)23-12-14-24(15-13-23)29(26,27)16-11-18-7-3-1-4-8-18/h1,3-4,7-8,11,16-17H,2,5-6,9-10,12-15H2/b16-11+
    • InChI Key: LCWWZUGOESPGKK-LFIBNONCSA-N
    • SMILES: S(/C=C/C1C=CC=CC=1)(N1CCN(C(C2=CC3=C(CCCCC3)S2)=O)CC1)(=O)=O

Computed Properties

  • Exact Mass: 430.13848504g/mol
  • Monoisotopic Mass: 430.13848504g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 689
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 94.3Ų

1-{4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carbonyl}-4-(2-phenylethenesulfonyl)piperazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26616362-0.05g
1-{4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carbonyl}-4-(2-phenylethenesulfonyl)piperazine
793680-91-8 95.0%
0.05g
$212.0 2025-03-20

Additional information on 1-{4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carbonyl}-4-(2-phenylethenesulfonyl)piperazine

Research Briefing on 1-{4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carbonyl}-4-(2-phenylethenesulfonyl)piperazine (CAS: 793680-91-8)

In recent years, the compound 1-{4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carbonyl}-4-(2-phenylethenesulfonyl)piperazine (CAS: 793680-91-8) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an overview of the latest studies and developments related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

The compound features a cyclohepta[b]thiophene scaffold coupled with a piperazine moiety, which is further modified with a phenylethenesulfonyl group. This structural complexity suggests a high degree of specificity in its interactions with biological targets. Recent synthetic efforts have focused on optimizing the yield and purity of this compound, with particular attention to the stereochemistry and functional group compatibility. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound and confirm its structural integrity.

Biological evaluations of 1-{4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carbonyl}-4-(2-phenylethenesulfonyl)piperazine have revealed promising activity against a range of targets, including kinases and G protein-coupled receptors (GPCRs). Preliminary in vitro studies indicate that the compound exhibits potent inhibitory effects on specific kinase pathways implicated in cancer cell proliferation. Additionally, its interaction with GPCRs suggests potential applications in neurological and inflammatory disorders. These findings are supported by molecular docking studies, which highlight the compound's ability to bind selectively to key residues in the target proteins.

Further investigations into the pharmacokinetic properties of the compound have been conducted to assess its suitability as a drug candidate. Studies in animal models have demonstrated favorable absorption and distribution profiles, although challenges related to metabolic stability and clearance rates remain to be addressed. Researchers are exploring structural modifications to enhance the compound's bioavailability and reduce potential off-target effects. These efforts are guided by computational modeling and structure-activity relationship (SAR) analyses, which aim to identify the optimal balance between potency and safety.

In conclusion, 1-{4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carbonyl}-4-(2-phenylethenesulfonyl)piperazine represents a promising scaffold for the development of novel therapeutics. Its unique structural features and demonstrated biological activity make it a valuable candidate for further investigation. Future research should focus on addressing the remaining pharmacokinetic challenges and expanding the scope of its therapeutic applications. The continued exploration of this compound underscores the importance of interdisciplinary collaboration in advancing drug discovery and development.

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